7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of fluorine and various functional groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Attachment of the Piperidine and Pyridine Moieties: The piperidine and pyridine moieties can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced forms of the original compound .
Scientific Research Applications
7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceutical Research: It is used in the development of new drugs and as a lead compound in drug discovery programs.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluorinated Compounds: Other fluorinated organic molecules with similar biological activities.
Piperidine and Pyridine Derivatives: Compounds containing piperidine and pyridine moieties.
Uniqueness
7-Fluoro-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and fluorine atom, which contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C21H23FN4O2 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-fluoro-3-[[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H23FN4O2/c1-24-7-4-16(10-20(24)27)12-25-8-5-15(6-9-25)13-26-14-23-19-11-17(22)2-3-18(19)21(26)28/h2-4,7,10-11,14-15H,5-6,8-9,12-13H2,1H3 |
InChI Key |
SLYCVXFAEDOHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Origin of Product |
United States |
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